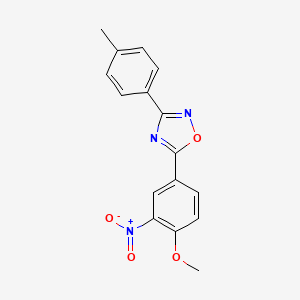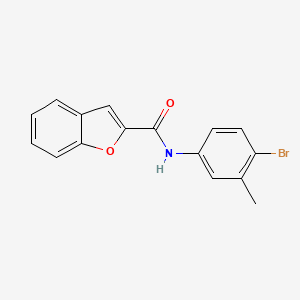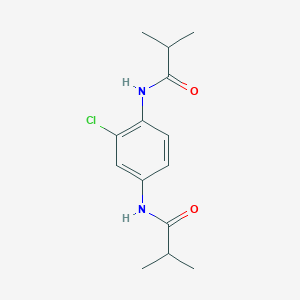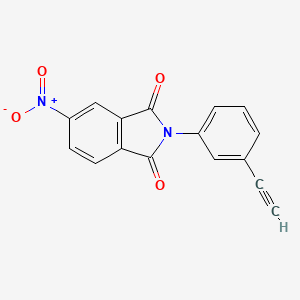
5-(4-methoxy-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxy-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 5-(4-methoxy-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. For example, the compound has been reported to inhibit the production of inflammatory cytokines by suppressing the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 5-(4-methoxy-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. For example, the compound has been shown to reduce the expression of pro-inflammatory mediators such as COX-2 and iNOS. It has also been reported to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, the compound has been shown to exhibit antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-methoxy-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities, which make it a suitable candidate for investigating various signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the research on 5-(4-methoxy-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. One possible direction is to investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential as a lead compound for the development of new drugs with anti-inflammatory, antimicrobial, and antitumor activities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 5-(4-methoxy-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound with diverse biological activities that make it a promising candidate for medicinal chemistry research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various fields.
Synthesis Methods
The synthesis of 5-(4-methoxy-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves the reaction of 4-methoxy-3-nitrobenzohydrazide with 4-methylphenylglyoxal in the presence of a catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring. The yield of the synthesis method is reported to be around 60%.
Scientific Research Applications
5-(4-methoxy-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant activities. The compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
5-(4-methoxy-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10-3-5-11(6-4-10)15-17-16(23-18-15)12-7-8-14(22-2)13(9-12)19(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZYPOAJRFIAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-3-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)
![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)

![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)


![methyl 2-[benzyl(methylsulfonyl)amino]benzoate](/img/structure/B5697934.png)

![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5697962.png)
![2-(4-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B5697964.png)
